Ethyl indole-3-acrylate
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Overview
Description
Ethyl indole-3-acrylate is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Scientific Research Applications
Ethyl indole-3-acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Ethyl indole-3-acrylate should be handled with care. Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling this chemical . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
Ethyl indole-3-acrylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s plausible that this compound, being an indole derivative, might affect similar biochemical pathways.
Pharmacokinetics
The lipinski’s rule and veber’s parameters have been assessed for newly synthesized indole derivatives, which could provide insights into their bioavailability .
Result of Action
Indole derivatives have been found to possess diverse biological activities , suggesting that this compound could have a broad range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transfer of indole-3-acetic acid from a feed aqueous solution to a stripping aqueous solution of NaOH has been studied, suggesting that the environment can impact the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl indole-3-acrylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors This interaction with various biomolecules, including enzymes and proteins, is crucial in biochemical reactions
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. One study showed that oral supplementation of a related compound, indole-3-acetate, alleviated diet-induced steatosis and inflammation in mice
Metabolic Pathways
This compound is likely involved in the metabolic pathways of indole derivatives. Indole is metabolized through several pathways, including the indole-3-acetic acid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl indole-3-acrylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, followed by Heck alkylation of an intermediate ketone enolate. This method includes the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Another method involves the reaction of 2-methylindole with ethyl pyruvate in a biphasic system at 80°C for 30 minutes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl indole-3-acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: Ethyl indole-3-acrylate is unique due to its specific chemical structure, which combines the indole nucleus with an acrylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-9,14H,2H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSITNIWIYWPU-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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